

Application Notes and Protocols: Synthesis of Fenfluramine Derivatives from 3-(Trifluoromethyl)phenylacetone

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Compound of Interest

Compound Name: **3-(Trifluoromethyl)phenylacetone**

Cat. No.: **B119097**

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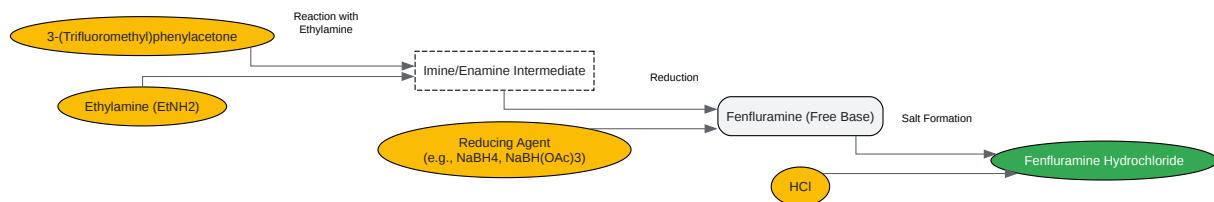
For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenfluramine, a derivative of phenethylamine, has been a subject of significant interest in medicinal chemistry, particularly for its historical use as an anorectic and its more recent application in the treatment of rare forms of epilepsy. The synthesis of fenfluramine and its derivatives often utilizes **3-(trifluoromethyl)phenylacetone** as a key starting material. This document provides detailed application notes and experimental protocols for the synthesis of fenfluramine via reductive amination of **3-(trifluoromethyl)phenylacetone**, a common and efficient synthetic route.

Synthetic Pathway Overview

The primary method for synthesizing fenfluramine from **3-(trifluoromethyl)phenylacetone** is through a one-pot reductive amination reaction. This process involves the reaction of the ketone with ethylamine to form an intermediate imine/enamine, which is then reduced *in situ* to the corresponding secondary amine, fenfluramine. Common reducing agents for this transformation include sodium borohydride and sodium triacetoxyborohydride.



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Caption: Synthetic workflow for fenfluramine hydrochloride.

Data Presentation: Comparison of Reductive Amination Conditions

The following table summarizes various reported conditions for the synthesis of fenfluramine from **3-(trifluoromethyl)phenylacetone**.

Reducing Agent	Solvent(s)	Temperature (°C)	Reaction Time (hours)	Yield (%)	Purity (HPLC)	Reference
Sodium Borohydride	Methanol	0 - 10	5	-	>99.9%	[1]
Sodium Borohydride	Ethanol	20	-	70-80	-	[2]
Sodium Triacetoxy borohydride	Methanol	25	16	>90%	-	[3]
Sodium Triacetoxy borohydride	Dichloroethane (DCE)	Room Temp.	-	-	-	[4]
Electrochemical (Mercury Cathode)	Water/Ethanol	-	-	87%	-	[5][6]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Borohydride

This protocol is adapted from patent literature and provides a straightforward method for the synthesis of fenfluramine.[1]

Materials:

- 3-(Trifluoromethyl)phenylacetone

- Ethylamine hydrochloride
- Sodium hydroxide
- Methanol
- Sodium borohydride
- Water
- Dichloromethane
- Ethyl acetate
- Isopropyl alcohol hydrochloride

Procedure:

- Preparation of Ethylamine Solution: In a round-bottom flask, dissolve sodium hydroxide (112 g) in methanol (528 mL) and cool the mixture to 0-5 °C with stirring for 15 minutes.
- Add ethylamine hydrochloride (225 g) to the reaction mixture at the same temperature and stir for 30 minutes.
- Imine Formation: To the above reaction mass, add **3-(trifluoromethyl)phenylacetone** (160 g) at 0-5 °C and stir for 30 minutes.
- Reduction: Add sodium borohydride (28.8 g) portion-wise to the reaction mixture, ensuring the temperature remains below 10 °C. Stir for an additional 30 minutes.
- Allow the reaction mixture to warm to 20-25 °C and stir for 5 hours.
- Work-up: Distill off the methanol under reduced pressure at a temperature below 40 °C.
- Add water (650 mL) and dichloromethane (350 mL) to the residue and stir for 15 minutes.
- Separate the organic layer and wash it with water (3 x 200 mL).
- Evaporate the organic layer to obtain fenfluramine free base as a colorless oil (yield: 160 g).

- Salt Formation and Crystallization: Dilute the crude fenfluramine (160 g) with ethyl acetate (1200 mL).
- Adjust the pH to approximately 1.0 by adding isopropyl alcohol hydrochloride (245 mL) at 0-5 °C and stir for 30 minutes.
- Warm the reaction mixture to 25-30 °C and stir for 1 hour.
- Filter the resulting solid and dry to obtain fenfluramine hydrochloride (Yield: 148 g, Purity by HPLC: >99.9%).[\[1\]](#)

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride

This protocol utilizes a milder reducing agent, which can be advantageous for substrates with sensitive functional groups.[\[3\]](#)[\[4\]](#)

Materials:

- **3-(Trifluoromethyl)phenylacetone**
- Ethylamine (70% in water)
- Sodium triacetoxyborohydride
- Methanol
- Toluene
- Sodium hydroxide solution

Procedure:

- Reaction Setup: In a suitable reaction vessel, prepare a solution of ethylamine, water, methanol, and **3-(trifluoromethyl)phenylacetone**.
- Reduction: Treat the solution with sodium triacetoxyborohydride and stir for 16 hours at 25 °C.

- Reaction Monitoring: Monitor the reaction completion using HPLC analysis.
- Work-up: Once the reaction is complete, add sodium hydroxide solution until the pH is greater than 10.
- Add toluene and separate the phases.
- The organic phase containing the fenfluramine free base can be carried forward for purification and salt formation as described in Protocol 1.

Purification of Fenfluramine Hydrochloride

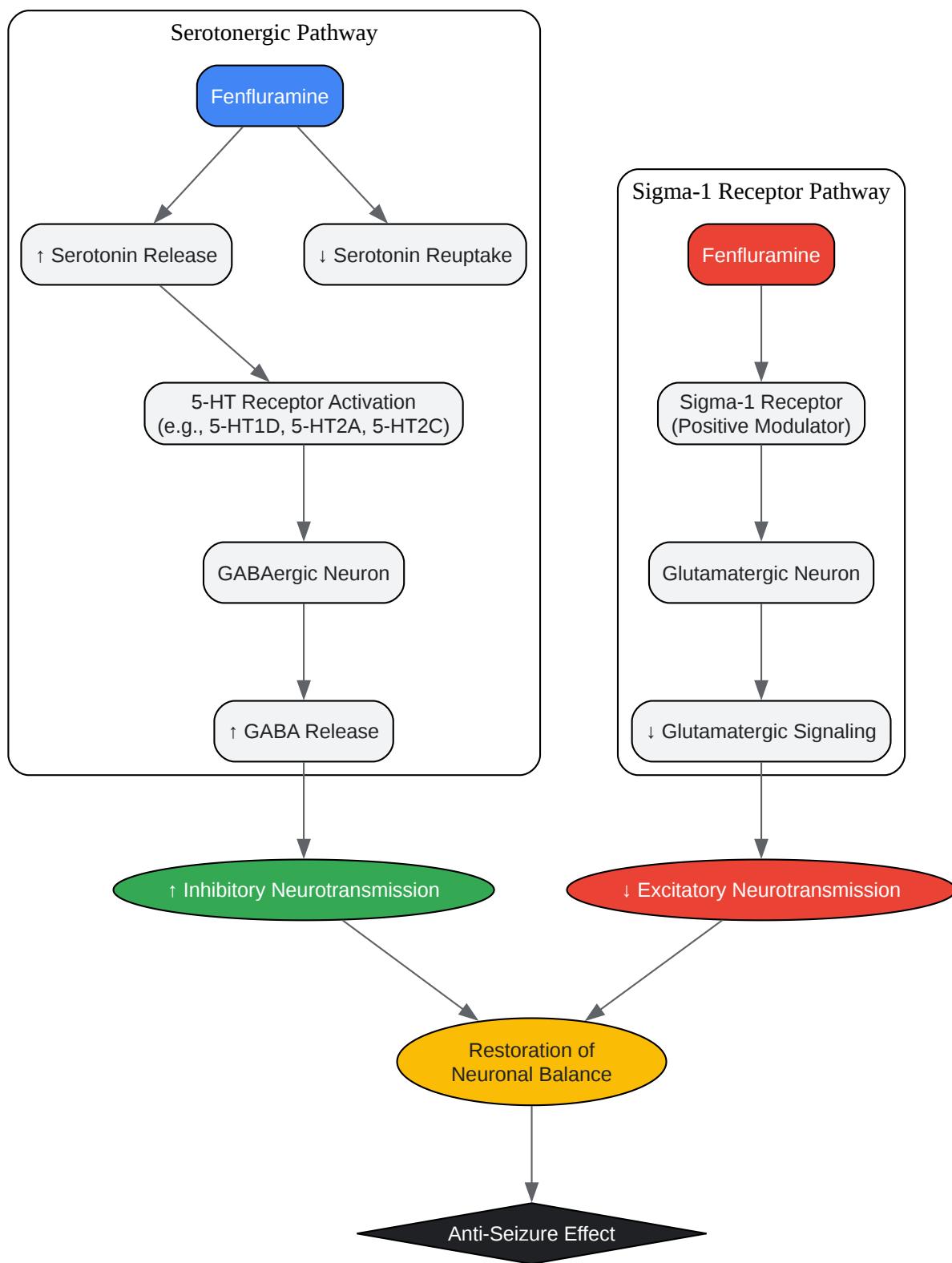
Crude fenfluramine hydrochloride can be purified by crystallization to achieve high purity suitable for pharmaceutical applications.

Procedure:[5]

- Dissolve the crude fenfluramine hydrochloride in a minimal amount of a suitable solvent, such as 2-butanol.
- Heat the suspension to reflux to ensure complete dissolution.
- Allow the solution to cool slowly to room temperature and then place it at a lower temperature (e.g., 3 °C) for an extended period (e.g., 22 hours) with slow agitation to promote crystallization.
- Filter the purified crystals and wash with a small amount of cold solvent.
- Dry the fenfluramine hydrochloride in a vacuum oven.

Fenfluramine's Mechanism of Action: A Signaling Pathway Overview

Fenfluramine exerts its pharmacological effects, particularly its anti-seizure activity, through a dual mechanism of action involving serotonergic and sigma-1 receptor pathways.[7] This dual activity helps to restore the balance between excitatory and inhibitory neurotransmission in the brain.

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Caption: Fenfluramine's dual mechanism of action.

Disclaimer: These protocols are intended for informational purposes for qualified researchers and scientists. All laboratory work should be conducted in a safe and controlled environment, following all institutional and governmental regulations. Appropriate personal protective equipment should be worn at all times. The toxicity and handling of all reagents should be understood before use.

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